3-(difluoromethoxy)phenyl fluoranesulfonate
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Overview
Description
3-(Difluoromethoxy)phenyl fluoranesulfonate is a chemical compound with the molecular formula C7H5F3O4S and a molecular weight of 242.2. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-(difluoromethoxy)phenyl fluoranesulfonate involves several steps. One common method includes the reaction of 3-hydroxyphenyl fluoranesulfonate with difluoromethyl ether in the presence of a base. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(Difluoromethoxy)phenyl fluoranesulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluoranesulfonate group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The difluoromethoxy group can be oxidized to form difluoromethoxyphenol derivatives. Reduction reactions can also occur, leading to the formation of difluoromethylphenyl derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Difluoromethoxy)phenyl fluoranesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.
Medicine: It has potential applications in drug discovery and development. Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)phenyl fluoranesulfonate involves its interaction with specific molecular targets. The difluoromethoxy group can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity. The fluoranesulfonate group can also participate in electrostatic interactions with charged residues, further modulating the activity of the target proteins. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
3-(Difluoromethoxy)phenyl fluoranesulfonate can be compared with other similar compounds, such as:
3-(Trifluoromethoxy)phenyl fluoranesulfonate: This compound has an additional fluorine atom in the methoxy group, which can lead to differences in reactivity and biological activity.
3-(Methoxy)phenyl fluoranesulfonate: The absence of fluorine atoms in the methoxy group makes this compound less reactive and less stable compared to this compound.
3-(Difluoromethoxy)phenyl sulfonate: This compound lacks the fluorine atom in the sulfonate group, which can affect its solubility and reactivity.
The unique combination of the difluoromethoxy and fluoranesulfonate groups in this compound gives it distinct properties that are not observed in these similar compounds.
Properties
CAS No. |
2411297-06-6 |
---|---|
Molecular Formula |
C7H5F3O4S |
Molecular Weight |
242.2 |
Purity |
95 |
Origin of Product |
United States |
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